molecular formula C18H17N3O5S2 B2890942 (Z)-methyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-55-6

(Z)-methyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2890942
CAS No.: 865198-55-6
M. Wt: 419.47
InChI Key: BHOKGIAXSMHQEL-ZZEZOPTASA-N
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Description

This compound belongs to the benzo[d]thiazole class, characterized by a sulfamoyl group at position 6, a 4-methylbenzoyl imino substituent at position 2, and a methyl acetate moiety at the 3-position. Its Z-configuration indicates the spatial arrangement of functional groups around the imino bond, which is critical for intermolecular interactions and biological activity.

Properties

IUPAC Name

methyl 2-[2-(4-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-11-3-5-12(6-4-11)17(23)20-18-21(10-16(22)26-2)14-8-7-13(28(19,24)25)9-15(14)27-18/h3-9H,10H2,1-2H3,(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOKGIAXSMHQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, synthesis, mechanisms of action, and comparative analysis with related compounds.

Structural Features

The compound features a thiazole ring, sulfonamide moiety, and various functional groups that enhance its solubility and biological interactions. The structural composition contributes to its pharmacological properties:

  • Thiazole Ring : Known for antitumor activity.
  • Sulfonamide Group : Implicated in antibacterial activity by inhibiting folic acid synthesis.
  • Methyl Ester : Increases solubility and potential bioavailability.

Antimicrobial Activity

Sulfonamide derivatives, including this compound, are well-documented for their ability to inhibit bacterial growth. The mechanism involves interference with the synthesis of folic acid, a vital nutrient for bacterial proliferation. In vitro studies have demonstrated that this compound exhibits potent antibacterial effects against various strains of bacteria.

Anticancer Properties

The thiazole component of the compound is associated with anticancer effects. Research indicates that it can induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways involved in cell proliferation and survival. Computational models predict a broad spectrum of anticancer activities, suggesting potential efficacy against different cancer types.

The biological activity of this compound is mediated through its interaction with various biological macromolecules:

  • Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may bind to specific receptors, altering cellular responses.
  • DNA Interaction : Evidence suggests that it can interact with nucleic acids, potentially affecting gene expression.

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
SulfamethoxazoleSulfonamide structureAntibacterial
Benzothiazole derivativesThiazole ringAnticancer
N-BenzylsulfanilamideSulfonamide groupAntimicrobial

What distinguishes this compound is its dual functionality as both an antibacterial and anticancer agent due to the synergistic effects of its structural components.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

  • In Vitro Studies : Demonstrated significant antibacterial activity with minimal inhibitory concentrations (MIC) comparable to established antibiotics.
  • Cell Line Studies : In human cancer cell lines, the compound showed promising results in reducing cell viability and inducing apoptosis.
  • Animal Models : Preliminary studies indicate low toxicity profiles, suggesting safety for further development.

Comparison with Similar Compounds

Key Structural Differences

The compound is compared below with two close analogs from the evidence:

Property Target Compound (Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate (Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Molecular Formula C₁₈H₁₇N₃O₅S₂ C₁₇H₁₄ClN₃O₅S₂ C₁₉H₁₇BrN₂O₅S₂
Substituents - 4-Methylbenzoyl (electron-donating group) - 4-Chlorobenzoyl (electron-withdrawing group) - 2-(Methylsulfonyl)benzoyl; 6-Bromo; Ethyl ester
Molecular Weight ~419.47 g/mol ~439.90 g/mol ~497.40 g/mol
Potential Applications Hypothesized herbicidal activity (sulfamoyl group similarity to sulfonylureas) Likely altered reactivity due to Cl substitution Bromine may enhance halogen bonding; ethyl ester could improve lipid solubility

Electronic and Steric Effects

  • 4-Methyl vs. This difference may influence binding affinity in biological targets.
  • Ethyl Ester vs. Methyl Ester : The ethyl ester in the bromo-substituted analog may enhance lipophilicity and metabolic stability compared to the methyl ester in the target compound.

Functional Group Impact on Bioactivity

  • Sulfamoyl Group: Common in sulfonylurea herbicides (e.g., metsulfuron-methyl), this group is critical for inhibiting acetolactate synthase (ALS) in plants .

Research Findings and Hypotheses

  • Synthetic Accessibility : The target compound’s methylbenzoyl group may simplify synthesis compared to halogenated analogs, as methyl groups are less reactive than chlorine or bromine .
  • Stability : The Z-configuration may confer greater stability than E-isomers due to reduced steric hindrance between the benzoyl and sulfamoyl groups.

Q & A

Q. What are the key synthetic routes for synthesizing (Z)-methyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate?

  • Methodological Answer : Synthesis involves multi-step organic reactions:

Core Formation : Cyclization of aminothiophenol derivatives with carboxylic acids (e.g., 4-methylbenzoyl chloride) under reflux in polar aprotic solvents (DMF, THF) to form the benzo[d]thiazole backbone .

Imination : Coupling the thiazole intermediate with sulfamoyl-containing reagents via nucleophilic substitution or condensation.

Esterification : Introduction of the methyl ester group using methanol under acidic catalysis.
Key conditions: Use coupling agents (e.g., EDCI, DCC), controlled pH (~6–8), and purification via column chromatography .

Q. Which spectroscopic and analytical techniques are essential for confirming the compound’s structure and stereochemistry?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR confirm proton environments and carbon framework. NOESY or 2D NMR resolves the Z-configuration around the imino bond by analyzing spatial proximity of substituents .
  • IR Spectroscopy : Identifies functional groups (e.g., sulfonamide N–H stretch at ~3300 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • X-ray Crystallography (if applicable): Resolves absolute stereochemistry and crystal packing .

Q. What are the predicted biological activities based on structural analogs?

  • Methodological Answer :
  • Enzyme Inhibition : The sulfamoyl group may target carbonic anhydrase or kinases via hydrogen bonding and hydrophobic interactions. Compare with analogs showing IC50 values <10 µM in enzyme inhibition assays .
  • Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using disk diffusion or MIC assays, referencing similar thiazole derivatives with zone diameters >15 mm at 100 µg/mL .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • Design of Experiments (DOE) : Systematically vary temperature (60–120°C), solvent polarity (THF vs. DMF), and catalyst loading (e.g., 1–5 mol% Pd for cross-couplings) .
  • In-line Monitoring : Use FTIR or HPLC to track intermediate formation and adjust reaction time dynamically.
  • Workup Optimization : Employ aqueous/organic biphasic extraction to remove unreacted reagents. Purity via recrystallization (e.g., ethanol/water mixtures) .

Q. What computational strategies can identify potential biological targets for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). Prioritize targets with high docking scores (<-8 kcal/mol) and conserved binding pockets (e.g., kinase ATP-binding sites) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and free energy calculations (MM/PBSA) .

Q. How can contradictions in structure-activity relationship (SAR) data from related compounds be resolved?

  • Methodological Answer :
  • Comparative SAR Analysis : Synthesize analogs with systematic substituent variations (e.g., replacing 4-methylbenzoyl with halogenated analogs) and test in parallel assays .
  • Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends (e.g., logP vs. IC50 correlations) .
  • Mechanistic Studies : Use SPR or ITC to quantify binding affinities and kinetics for conflicting targets .

Q. What strategies enhance the pharmacokinetic profile of this compound?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve solubility and reduce first-pass metabolism .
  • Co-crystallization : Enhance stability and bioavailability using co-formers (e.g., succinic acid) .
  • In Vitro ADME : Assess metabolic stability in liver microsomes (t1/2 >30 min) and permeability via Caco-2 assays (Papp >1×10⁻⁶ cm/s) .

Q. What is the role of the sulfamoyl group in mediating biological activity?

  • Methodological Answer :
  • Hydrogen Bonding : The sulfamoyl group interacts with enzyme active sites (e.g., carbonic anhydrase Zn²+ center) via NH–O and SO₂–H bonds. Confirmed via mutagenesis studies showing activity loss in S263A mutants .
  • Solubility Modulation : Sulfamoyl enhances aqueous solubility (logS >-3) while maintaining membrane permeability, as seen in analogs with ClogP ~2.5 .

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